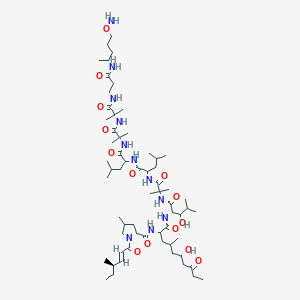
Leucinostatin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucinostatin K is a novel peptide antibiotic isolated from Paecilomyces lilacinus.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Leucinostatin K exhibits significant antimicrobial activity against various pathogens. Research has shown that leucinostatins, including this compound, effectively inhibit the growth of both bacterial and fungal strains.
- Antifungal Activity : this compound has demonstrated potent effects against Cryptococcus neoformans, a human pathogen associated with serious infections, particularly in immunocompromised individuals. The minimal inhibitory concentration (MIC) values for this compound were found to be lower than those of its parent compounds, indicating enhanced efficacy due to methylation at the terminal amine .
- Bactericidal Effects : Studies indicate that leucinostatins can inhibit the growth of various bacteria, making them potential candidates for developing new antibiotics. The mechanism involves disrupting mitochondrial ATP synthesis and interfering with cellular phosphorylation pathways .
Cytotoxic Effects Against Cancer Cells
This compound has shown selective cytostatic activities against certain cancer cell lines.
- Breast Cancer : In vitro studies have demonstrated that leucinostatins can inhibit the growth of triple-negative breast cancer (TNBC) cells by targeting mTORC1 signaling pathways. This selectivity is crucial given the aggressive nature of TNBC and the limited treatment options available .
- Prostate Cancer : Leucinostatin A, closely related to this compound, significantly suppressed prostate cancer cell growth in co-culture systems, suggesting that this compound may have similar effects .
Agricultural Applications
Leucinostatins are produced by Purpureocillium lilacinum, a fungus known for its biocontrol properties against plant pathogens.
- Biocontrol Agent : The ability of leucinostatins to inhibit pathogenic fungi such as Phytophthora infestans positions them as valuable tools in sustainable agriculture. Their application could reduce reliance on synthetic fungicides, promoting environmentally friendly pest management strategies .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on TNBC (2020) | Leucinostatins selectively inhibited mTORC1 signaling in TNBC cell lines | Potential cancer therapy |
| Antimicrobial Evaluation (2024) | This compound showed lower MIC values against Cryptococcus neoformans compared to parent compounds | Development of new antibiotics |
| Agricultural Biocontrol (2016) | Effective against Phytophthora infestans | Sustainable agriculture |
Eigenschaften
CAS-Nummer |
109539-57-3 |
|---|---|
Molekularformel |
C62H111N11O14 |
Molekulargewicht |
1234.6 g/mol |
IUPAC-Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-(5-aminooxypentan-2-ylamino)-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H111N11O14/c1-19-38(9)23-24-49(77)73-34-40(11)32-47(73)55(82)67-46(31-39(10)30-43(75)33-42(74)20-2)53(80)69-50(51(78)37(7)8)56(83)71-61(15,16)58(85)68-44(28-35(3)4)52(79)66-45(29-36(5)6)54(81)70-62(17,18)59(86)72-60(13,14)57(84)64-26-25-48(76)65-41(12)22-21-27-87-63/h23-24,35-41,43-47,50-51,75,78H,19-22,25-34,63H2,1-18H3,(H,64,84)(H,65,76)(H,66,79)(H,67,82)(H,68,85)(H,69,80)(H,70,81)(H,71,83)(H,72,86)/b24-23+/t38-,39?,40?,41?,43?,44?,45?,46?,47?,50?,51?/m1/s1 |
InChI-Schlüssel |
BHOASNRSZLVNJK-GRWLOXFISA-N |
SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Isomerische SMILES |
CC[C@@H](C)/C=C/C(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Kanonische SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CCCON)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leucinostatin K; Leucinostatin-K; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















